molecular formula C17H11ClN4 B12904456 4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-78-0

4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12904456
CAS No.: 87412-78-0
M. Wt: 306.7 g/mol
InChI Key: XSDUKHHTKFSTQR-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts, controlled temperatures, and solvent systems to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

87412-78-0

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11ClN4/c18-15-9-5-4-8-13(15)16-14-10-21-22(17(14)20-11-19-16)12-6-2-1-3-7-12/h1-11H

InChI Key

XSDUKHHTKFSTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=CC=C4Cl

Origin of Product

United States

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